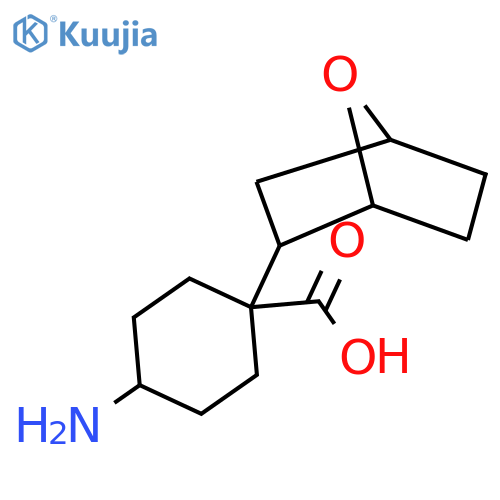Cas no 2228223-03-6 (4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid)
4-アミノ-1-{7-オキサビシクロ[2.2.1]ヘプタン-2-イル}シクロヘキサン-1-カルボン酸は、複雑な二環式構造(7-オキサビシクロ[2.2.1]ヘプタン)とシクロヘキサン骨格を有する特異なアミノ酸誘導体です。分子内にアミノ基とカルボキシル基を併せ持つため、医薬品中間体や生体適合性材料の合成における多様な修飾が可能です。特に、剛直な二環構造が立体選択的反応を促進し、光学活性化合物の合成に有利です。また、酸素原子を含むエーテル結合が極性を調整し、溶解性や細胞膜透過性の最適化に寄与します。この化合物は創薬研究において、標的タンパク質との立体特異的相互作用を追求する際の重要な構築ブロックとして注目されています。

2228223-03-6 structure
商品名:4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid
4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid
- 4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid
- 2228223-03-6
- EN300-1753395
-
- インチ: 1S/C13H21NO3/c14-8-3-5-13(6-4-8,12(15)16)10-7-9-1-2-11(10)17-9/h8-11H,1-7,14H2,(H,15,16)
- InChIKey: IXUOAFGMBNHEPQ-UHFFFAOYSA-N
- ほほえんだ: O1C2CCC1C(C2)C1(C(=O)O)CCC(CC1)N
計算された属性
- せいみつぶんしりょう: 239.15214353g/mol
- どういたいしつりょう: 239.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 72.6Ų
4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753395-0.5g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.5g |
$1838.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-1.0g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 1g |
$1915.0 | 2023-05-23 | ||
| Enamine | EN300-1753395-10g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 10g |
$8234.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-0.25g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.25g |
$1762.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-5.0g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 5g |
$5553.0 | 2023-05-23 | ||
| Enamine | EN300-1753395-2.5g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 2.5g |
$3752.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-1g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 1g |
$1915.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-5g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 5g |
$5553.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-0.05g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.05g |
$1608.0 | 2023-09-20 | ||
| Enamine | EN300-1753395-0.1g |
4-amino-1-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclohexane-1-carboxylic acid |
2228223-03-6 | 0.1g |
$1685.0 | 2023-09-20 |
4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
2228223-03-6 (4-amino-1-{7-oxabicyclo2.2.1heptan-2-yl}cyclohexane-1-carboxylic acid) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
